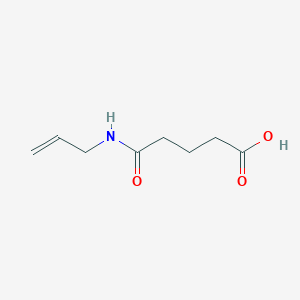

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid

Overview

Description

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid is a chemical compound with the molecular formula C8H13NO3 . It is related to 5-Amino-2-oxopentanoic acid, which is the 2-oxo-5-amino derivative of valeric acid . It has a role as a human metabolite and is functionally related to valeric acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h1H,3-6H2,(H,9,10)(H,11,12) . Physical and Chemical Properties Analysis

The molecular weight of this compound is 171.196 g/mol. Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 .Scientific Research Applications

Pharmacological Properties and Mechanisms

5-Oxo-5-(prop-2-en-1-ylamino)pentanoic acid derivatives are part of a new class of non-peptide cholecystokinin (CCK) antagonists. One potent compound, lorglumide, has shown affinity for pancreatic CCK receptors, acting as a competitive, specific, and potent antagonist on smooth muscles of the gall bladder and ileum, as well as inhibiting CCK-induced amylase secretion from pancreatic acini. Its pharmacological utility extends to antagonizing gall bladder contraction, satiety effects of CCK-8, and providing protection against ceruletide-, taurocholate-, and diet-induced pancreatitis, positioning it as a candidate for diagnostic or therapeutic use in conditions involving CCK (Makovec et al., 1987).

Biochemistry and Inflammatory Responses

5-Oxo-ETE, a chemoattractant for eosinophils and neutrophils, showcases its effects through a G(i) protein-coupled receptor, demonstrating strong chemoattractant properties for these cells, including actin polymerization, calcium mobilization, and integrin expression. Its synthesis, mediated by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), requires NADP(+) and is stimulated by the respiratory burst and oxidative stress. Its primary target appears to be eosinophils, suggesting a pivotal role in inflammatory diseases such as asthma, with potential therapeutic implications in the development of drugs to prevent its formation or effects (Powell & Rokach, 2005).

Nitric Oxide Synthase (NOS) Inhibition

S-2-amino-5-azolylpentanoic acids related to L-ornithine have been explored as inhibitors of nitric oxide synthases (NOS), providing a framework for the design of more potent inhibitors through the manipulation of azolyl groups. This approach underscores the significance of structural variation in enhancing inhibitory activity, with implications for therapeutic strategies targeting NOS isoforms (Ulhaq et al., 1998).

Chemotaxis and Inflammatory Cell Activation

The eosinophil chemoattractant 5-oxo-ETE, through its potent activation of eosinophils via the selective OXE receptor, suggests its importance in asthma and potentially in tumor progression. The ability of 5-oxo-ETE to stimulate eosinophil migration and actin polymerization positions it as a key mediator in allergic diseases, offering a target for therapeutic intervention (Powell & Rokach, 2013).

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Pentanoic acid derivatives have been shown to inhibit matrix metalloproteinase-2 (MMP-2), inducing apoptosis in chronic myeloid leukemia cell lines. This finding opens pathways for therapeutic exploration in cancer treatment, highlighting the potential of targeting MMP-2 for inhibiting cancer cell invasion and promoting apoptosis (Mukherjee et al., 2017).

Properties

IUPAC Name |

5-oxo-5-(prop-2-enylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2H,1,3-6H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAUQSXHAMRCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)

![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)

![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)